molecular formula C11H13ClN2O2 B13498380 2-(propan-2-yl)-2H-indazole-7-carboxylic acid hydrochloride

2-(propan-2-yl)-2H-indazole-7-carboxylic acid hydrochloride

Cat. No.: B13498380
M. Wt: 240.68 g/mol
InChI Key: RNUPIBUOYFYOFP-UHFFFAOYSA-N
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Description

2-(propan-2-yl)-2H-indazole-7-carboxylic acid hydrochloride (CAS 2694727-88-1) is a chemical compound with the molecular formula C 11 H 13 ClN 2 O 2 and a molecular weight of 240.6861 g/mol . It is supplied as a high-purity material for research purposes. The compound features an indazole core, which is recognized as a privileged scaffold in medicinal chemistry due to its widespread pharmaceutical and biological properties . Indazole-containing compounds are of significant interest in drug discovery, with many reported in clinical trials for a diverse range of diseases . Specifically, the 2H-indazole tautomer, to which this compound belongs, possesses distinct electronic characteristics . This structure serves as a key building block for developing novel therapeutic agents. Notably, indazole-based molecules have been investigated as configurationally locked scaffolds to improve the stability and potency of inhibitors targeting protein-protein interactions, such as the eIF4E/eIF4G complex in cancer research . Furthermore, indazole derivatives have been explored as pharmaceutically acceptable salts for use as poly(ADP-ribose) polymerase (PARP) inhibitors, indicating potential applications in oncology, particularly in conjunction with DNA-damaging agents and radiotherapy . Researchers can utilize this chemical as a versatile intermediate for further functionalization or as a core structure in biological screening. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C11H13ClN2O2

Molecular Weight

240.68 g/mol

IUPAC Name

2-propan-2-ylindazole-7-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H12N2O2.ClH/c1-7(2)13-6-8-4-3-5-9(11(14)15)10(8)12-13;/h3-7H,1-2H3,(H,14,15);1H

InChI Key

RNUPIBUOYFYOFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C2C=CC=C(C2=N1)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Indazole Core

Method A: Cyclization of Hydrazides and Ortho-Substituted Aromatic Compounds

  • Reagents: Hydrazine derivatives, ortho-alkylated phenyl compounds.
  • Reaction Conditions: Typically carried out under reflux in polar solvents such as ethanol or acetic acid, with acid catalysis to promote cyclization.
  • Outcome: Formation of the indazole nucleus through intramolecular cyclization.

Example: A patent describes a process where hydrazides are cyclized with ortho-alkylated aromatic compounds at 70-80°C for 16-17 hours, yielding the indazole core with high purity.

Introduction of the Propan-2-yl Group at the 2-Position

Method B: Friedel-Crafts Alkylation or Nucleophilic Substitution

  • Reagents: Isopropyl halides (e.g., isopropyl iodide), base (e.g., potassium carbonate), or Lewis acids.
  • Reaction Conditions: Typically performed at 70-80°C in solvents like acetonitrile or dichloromethane.
  • Procedure: The indazole core is reacted with isopropyl halide under controlled temperature to selectively alkylate the 2-position.

Alternative Approach: Direct alkylation using isopropyl iodide with the indazole under basic conditions, as described in large-scale patent processes, yields the 2-isopropyl indazole intermediate.

Functionalization at the 7-Position to Introduce the Carboxylic Acid

Method C: Oxidation of the Methyl Group or Carboxylation

  • Reagents: Oxidizing agents such as potassium permanganate, potassium dichromate, or via carboxylation using carbon dioxide under catalytic conditions.
  • Reaction Conditions: Oxidation at elevated temperatures (e.g., 70-80°C) or carbonation under pressure.
  • Procedure: The methyl group at the 7-position is oxidized to a carboxylic acid, often after initial alkylation.

In practice: The oxidation step is carefully controlled to prevent over-oxidation or degradation of the indazole ring, with reaction times ranging from 8 to 17 hours depending on the scale and reagents used.

Conversion to the Hydrochloride Salt

Method D: Acidification and Salt Formation

  • Procedure: The free acid is dissolved in water, acidified to pH 4-4.5 with hydrochloric acid, and then precipitated or extracted with an organic solvent such as ethyl acetate.
  • Purification: The organic layer is washed, dried, and concentrated under reduced pressure to yield the hydrochloride salt.
  • Final Step: The product is dried under vacuum at 50°C for 6 hours to obtain the crystalline hydrochloride form.

Detailed Reaction Conditions and Data

Step Reagents Solvent Temperature Duration Notes
Cyclization Hydrazides + ortho-alkylated phenyl Ethanol / Acetic acid 70-80°C 16-17 hours Intramolecular cyclization to form indazole core
Alkylation Isopropyl iodide Acetonitrile 70-80°C 4-16 hours Selective 2-position alkylation
Oxidation KMnO₄ or K₂Cr₂O₇ Water / Acetic acid 70-80°C 8-17 hours Conversion of methyl to carboxylic acid
Acidification Hydrochloric acid Water Room temperature 1-2 hours Salt formation

Purification and Scale-Up Considerations

  • Crude product is often purified via solvent washes, filtration, and vacuum drying.
  • Large-scale processes avoid silica gel chromatography, favoring crystallization and solvent washes to improve efficiency and scalability.
  • Yield optimization involves controlling reaction temperatures, times, and reagent equivalents, with typical yields around 70-80% for key steps.

Summary of Key Literature and Patents

  • The process described in US Patent US10005711B2 provides a comprehensive method for large-scale synthesis, emphasizing reaction conditions, purification, and yield optimization.
  • Additional literature reports methods involving direct oxidation of methyl groups or amidation steps, with some employing amidoximes or acyl chlorides as intermediates.
  • The synthesis is adaptable for industrial production, with detailed parameters available for reaction scaling and purification.

Chemical Reactions Analysis

Types of Reactions

2-(propan-2-yl)-2H-indazole-7-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the indazole ring.

Scientific Research Applications

Scientific Research Applications of 2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazole-7-carboxylic acid hydrochloride

2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazole-7-carboxylic acid hydrochloride is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its primary applications revolve around its role as a building block in synthesizing complex molecules and its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions
The synthesis of 2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazole-7-carboxylic acid hydrochloride typically involves the cyclization of precursors under specific reaction conditions. A common method includes reacting 2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazole with a carboxylating agent in the presence of a suitable catalyst. This reaction is often conducted in an organic solvent like dichloromethane or toluene, with the product isolated through precipitation or crystallization.

Industrial Production Methods
Industrial-scale production involves efficient and scalable methods, such as continuous flow reactors and advanced purification techniques, to ensure high yield and purity. The selection of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact.

Chemical Reactions

2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazole-7-carboxylic acid hydrochloride can undergo several chemical reactions:

  • Oxidation: Forms corresponding ketones or carboxylic acids.
  • Reduction: Converts into corresponding alcohols or amines.
  • Substitution: Undergoes nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives.

Areas of Application

  • Chemistry: It serves as a building block for synthesizing complex molecules.
  • Biology: It is studied for potential biological activities, including antimicrobial and anticancer properties.
  • Medicine: It is investigated for potential therapeutic applications in treating infectious diseases and cancer.
  • Industry: It is utilized in developing new materials and chemical processes.

Related Research

  • 2H-Indazoles Synthesis: A regioselective synthesis of 2H-indazoles was developed through a net "single nitrogen transfer" approach. Treating diaziridines with HCl in ethanol afforded the corresponding amine in situ. A solvent switch to isopropyl alcohol and the addition of aldehyde, K2CO3K_2CO_3, and tributylphosphine effected the condensation-Cadogan cyclization, providing 2H-indazoles in 55%–69% yield .
  • Benzimidazole Carboxamide Derivatives: A series of benzimidazole carboxamide derivatives have been synthesized and characterized, exhibiting potential anticancer activities. Compounds 5cj and 5cp showed IC50 values of about 4 nM against both PARP-1 and PARP-2, similar to the reference drug veliparib .
  • Cytosolic Phospholipase A2αA_2\alpha (cPLA2α) Inhibitors: Inhibitors of cPLA2α are considered promising drug candidates for treating inflammatory disorders. Certain 1-(indol-1-yl)propan-2-ones inhibit cPLA2α with high potency . One of the most active compounds was the carbamate-substituted indole-5-carboxylic acid 2, which possessed an IC50 against cPLA2α in the micromolar range .

Mechanism of Action

The mechanism of action of 2-(propan-2-yl)-2H-indazole-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Indazole/Indole Family

Table 1: Structural and Functional Comparisons
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications/Properties
2-(Propan-2-yl)-2H-indazole-7-carboxylic acid hydrochloride Indazole Isopropyl (C2), COOH (C7) Not explicitly provided Potential kinase inhibitor; R&D use
3-Phenyl-1H-indazole-7-carboxylic acid hydrochloride Indazole Phenyl (C3), COOH (C7) Not provided Synthetic intermediate; Suzuki coupling product
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Indole Chloro (C7), Methyl (C3), COOH (C2) Not provided R&D use; restricted to non-medicinal applications
3-Formyl-1H-indole-2-carboxylic acid Indole Formyl (C3), COOH (C2) Not provided Precursor for antimicrobial agents

Key Differences and Implications

Core Structure :

  • Indazole vs. Indole : Indazole contains a pyrazole ring fused to benzene, offering two adjacent nitrogen atoms capable of hydrogen bonding, whereas indole has a pyrrole ring with one nitrogen. This difference influences electronic properties and binding affinity in biological systems .

Carboxylic acid positioning: The C7 carboxylic acid in the target compound may enhance water solubility compared to C2-substituted indole analogs (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid), which are less polar .

Indole derivatives (e.g., 3-formyl-1H-indole-2-carboxylic acid) are synthesized via condensation reactions under reflux, emphasizing divergent synthetic strategies for indazole vs. indole systems .

Safety and Applications :

  • Compounds like 7-chloro-3-methyl-1H-indole-2-carboxylic acid are explicitly restricted to R&D due to unspecified hazards, whereas the hydrochloride salt form of the target compound may improve safety for pharmacological testing .

Research Findings and Data Gaps

  • Pharmacological Potential: Indazole derivatives with carboxylic acid groups are often explored as kinase inhibitors, but direct data on the target compound’s activity are absent in the provided evidence.

Biological Activity

2-(propan-2-yl)-2H-indazole-7-carboxylic acid hydrochloride is a compound belonging to the indazole family, recognized for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(propan-2-yl)-2H-indazole-7-carboxylic acid hydrochloride is C11H14ClN2O2, with a molecular weight of approximately 244.7 g/mol. The compound features a bicyclic structure that includes a carboxylic acid functional group, which enhances its reactivity and biological activity. The presence of the isopropyl group increases its lipophilicity, potentially affecting its pharmacokinetic properties.

The biological activity of this compound may be attributed to its interaction with specific molecular targets within various biological pathways. Research indicates that it may exert effects by binding to enzymes or receptors, thereby modulating their activity. This mechanism can lead to diverse biological responses, including:

  • Inhibition of microbial growth: The compound has shown promise in antimicrobial studies.
  • Induction of apoptosis in cancer cells: Investigations suggest potential anticancer properties through mechanisms such as apoptosis induction.

Antimicrobial Activity

Studies have indicated that indazole derivatives exhibit significant antimicrobial activities. For instance, 2-(propan-2-yl)-2H-indazole-7-carboxylic acid hydrochloride has been evaluated for its effectiveness against various pathogens. The compound's structural features contribute to its ability to disrupt microbial cell functions.

Anticancer Properties

Research has highlighted the potential of this compound in cancer treatment. It has been shown to induce cell death in cancer cell lines through apoptotic pathways. The exact molecular targets involved in these processes are still under investigation but may include specific oncogenic pathways .

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities of 2-(propan-2-yl)-2H-indazole-7-carboxylic acid hydrochloride compared to other indazole derivatives:

Compound NameStructureKey FeaturesBiological Activity
1H-Indazole1H-IndazoleBasic structure without substituentsLower lipophilicity; less active
2-Methylindazole2-MethylindazoleMethyl substitution increases lipophilicityLacks carboxylic acid functionality; less active
1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acidPhenyl IndazoleHigh anti-inflammatory activity (ED50 = 3.5 mg/kg)Significant anti-inflammatory effects

Case Studies and Research Findings

Several studies have investigated the biological activity of indazole derivatives, providing insights into their therapeutic potential:

  • Antimicrobial Studies : A series of indazole derivatives were tested against various microbes, demonstrating that structural modifications can significantly enhance antimicrobial efficacy.
  • Anticancer Research : In vitro studies showed that certain indazoles could induce apoptosis in cancer cell lines, suggesting potential applications in oncology.
  • Anti-inflammatory Effects : Related compounds have been reported to exhibit anti-inflammatory properties with promising IC50 values, indicating a potential therapeutic role in inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for preparing 2-(propan-2-yl)-2H-indazole-7-carboxylic acid hydrochloride, and what analytical methods validate its purity?

Answer:

  • Synthetic Routes : A plausible approach involves coupling indazole-7-carboxylic acid derivatives with isopropyl groups via nucleophilic substitution or catalytic alkylation. For example, highlights refluxing with acetic acid (Method a/b) to form similar indazole-carboxylic acid derivatives, suggesting optimized conditions (e.g., 3-5 h reflux in AcOH with sodium acetate as a base) .
  • Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity, as in ) and mass spectrometry (exact mass: calculated via molecular formula C11H13ClN2O2) are critical. NMR (<sup>1</sup>H/<sup>13</sup>C) confirms structural integrity, particularly the isopropyl group (δ ~1.5 ppm for CH3 protons) and indazole aromatic protons (δ 7.0–8.5 ppm) .

Q. How should researchers handle stability and storage of this compound under laboratory conditions?

Answer:

  • Stability : indicates that indazole derivatives are generally stable under recommended storage conditions (dry, inert atmosphere). However, hydrolytic degradation of the hydrochloride salt may occur in humid environments. Stability studies under accelerated conditions (40°C/75% RH for 6 months) are advised .
  • Storage : Store at –20°C in airtight containers with desiccants (as per for similar hygroscopic compounds). Avoid exposure to light, which may degrade the indazole core .

Q. What physicochemical properties (e.g., solubility, pKa) are critical for designing in vitro assays?

Answer:

  • Solubility : Hydrochloride salts typically exhibit improved aqueous solubility. For example, reports ≥23.3 mg/mL in DMSO for structurally related compounds, suggesting pre-dissolution in DMSO for biological assays .
  • pKa : The carboxylic acid group (pKa ~2–3) and indazole nitrogen (pKa ~8–10) influence ionization states. Use pH-solubility profiling and potentiometric titration to determine exact values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound?

Answer:

  • Methodological Refinement : Compare experimental NMR data with computational predictions (DFT calculations for <sup>13</sup>C shifts). For example, emphasizes cross-validating aromatic proton assignments using 2D NMR (COSY, HSQC) to distinguish indazole C-3 and C-7 signals .
  • Controlled Conditions : Ensure standardized solvent (e.g., DMSO-d6 vs. CDCl3) and temperature during data acquisition, as solvent effects can shift peaks by 0.1–0.5 ppm .

Q. What strategies optimize reaction yields for introducing the isopropyl group at the indazole 2-position?

Answer:

  • Catalytic Approaches : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with 2-bromoindazole precursors and isopropylboronic acid). ’s Method a (reflux with AcOH) may require modification, such as replacing NaOAc with K2CO3 to enhance base strength .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 3–5 h reflux) while maintaining yields >80%, as demonstrated for similar heterocycles in .

Q. How do structural modifications (e.g., halogenation at indazole C-3) impact biological activity?

Answer:

  • Structure-Activity Relationship (SAR) : Introduce halogens (Cl, F) via electrophilic substitution and evaluate inhibitory effects on target proteins (e.g., kinases, as in ’s niraparib metabolites). Use molecular docking to predict binding affinity changes .
  • In Vitro Testing : Compare IC50 values in cell-based assays (e.g., apoptosis induction in cancer lines) between parent and halogenated derivatives. notes that electron-withdrawing groups (e.g., Cl) often enhance metabolic stability .

Q. What in vitro/in vivo models are suitable for assessing the compound’s pharmacokinetic (PK) profile?

Answer:

  • In Vitro : Liver microsome assays (human/rodent) to measure metabolic stability (t1/2). ’s niraparib metabolite studies suggest monitoring carboxylic acid metabolites via LC-MS/MS .
  • In Vivo : Rodent PK studies with IV/PO dosing to determine bioavailability. Plasma protein binding (e.g., >90% for similar indazoles) and tissue distribution (e.g., brain penetration via logP analysis) should be quantified .

Q. How can researchers address discrepancies in reported cytotoxicity data across cell lines?

Answer:

  • Standardized Protocols : Use identical cell lines (e.g., HEK293 vs. HeLa), culture conditions, and assay endpoints (e.g., MTT vs. ATP luminescence). highlights batch-specific variability in cell line responses .
  • Mechanistic Studies : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects. For example, ’s metabolite M1 showed differential gene expression in DNA repair pathways .

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